molecular formula C24H45ClN2S B11947838 (2-(Octadecylthio)phenyl)-hydrazine monohydrochloride CAS No. 1590-55-2

(2-(Octadecylthio)phenyl)-hydrazine monohydrochloride

Cat. No.: B11947838
CAS No.: 1590-55-2
M. Wt: 429.1 g/mol
InChI Key: NTYMVMZSYKNMHE-UHFFFAOYSA-N
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Description

(2-(Octadecylthio)phenyl)-hydrazine monohydrochloride is an organic compound that features a phenyl ring substituted with an octadecylthio group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Octadecylthio)phenyl)-hydrazine monohydrochloride typically involves the reaction of 2-chloronitrobenzene with octadecylthiol in the presence of a base to form 2-(octadecylthio)nitrobenzene. This intermediate is then reduced to 2-(octadecylthio)aniline, which is subsequently reacted with hydrazine hydrate to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Octadecylthio)phenyl)-hydrazine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(2-(Octadecylthio)phenyl)-hydrazine monohydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(Octadecylthio)phenyl)-hydrazine monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The octadecylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    (2-(Octadecylthio)phenyl)-amine: Similar structure but lacks the hydrazine moiety.

    (2-(Octadecylthio)phenyl)-hydrazine: Similar structure but without the hydrochloride salt form.

Uniqueness

(2-(Octadecylthio)phenyl)-hydrazine monohydrochloride is unique due to the presence of both the octadecylthio group and the hydrazine moiety, which confer distinct chemical and biological properties

Properties

CAS No.

1590-55-2

Molecular Formula

C24H45ClN2S

Molecular Weight

429.1 g/mol

IUPAC Name

(2-octadecylsulfanylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C24H44N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-24-21-18-17-20-23(24)26-25;/h17-18,20-21,26H,2-16,19,22,25H2,1H3;1H

InChI Key

NTYMVMZSYKNMHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC1=CC=CC=C1NN.Cl

Origin of Product

United States

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